6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole
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Overview
Description
6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems and eco-friendly pathways. These methods aim to maximize yield and minimize environmental impact. For example, the use of eosin Y as a photocatalyst in the presence of K₂CO₃ base and TBHP oxidant under blue LED radiation has been reported as an effective method for synthesizing benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various bases such as K₂CO₃. Reaction conditions often involve the use of solvents like methyl cyanide or DMSO and may require specific temperatures and radiation sources .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of benzoxazole derivatives can lead to the formation of various oxidized products with potential biological activities .
Scientific Research Applications
6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Used in the production of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole include other benzoxazole derivatives, such as:
- 2-bromo-6-methylbenzoxazole
- 6-methyl-2-benzoxazole
- 2-methyl-6-bromopyridine
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets.
Properties
IUPAC Name |
6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-3-5-13-15(9-11)21-17(19-13)7-8-18-20-14-6-4-12(2)10-16(14)22-18/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZBYNVHHSMIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCC3=NC4=C(O3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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